lithium;5-methyl-2H-1,3-thiazol-2-ide
Description
Introduction to Lithium;5-Methyl-2H-1,3-Thiazol-2-ide
Chemical Identity and Nomenclature
This compound is a lithium salt derived from the deprotonation of 5-methylthiazole. Its molecular formula, C₄H₄LiNS , corresponds to a molecular weight of 105.1 g/mol . The compound’s IUPAC name, This compound , reflects its structural features:
- A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3).
- A methyl substituent at position 5.
- A lithium cation balancing the negative charge at position 2.
The SMILES notation ([Li+].CC1=CN=[C-]S1) and InChIKey (UTTKUVSPLLHEGL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Its CAS Registry Number (196108-70-0) and PubChem CID (21883197) further standardize its identification in chemical databases.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄LiNS |
| Molecular Weight | 105.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 196108-70-0 |
| SMILES | [Li+].CC1=CN=[C-]S1 |
Historical Development of Thiazole-Based Lithium Salts
The synthesis of thiazole-derived lithium salts emerged alongside advancements in organolithium chemistry during the mid-20th century. Early work focused on thiazole’s electronic properties, which make it amenable to deprotonation at the C2 position. The development of This compound followed methodological innovations in:
- Directed Lithiation : Use of strong bases like lithium diisopropylamide (LDA) to selectively deprotonate thiazoles.
- Stabilization Strategies : Exploitation of the thiazole ring’s aromaticity to stabilize the lithiated species, preventing decomposition.
A pivotal study in 2008 demonstrated the synthesis of lithium thiazolidine-4-carboxylate , a related compound, through carboxylation and lithiation steps. This work highlighted the role of nitrogen and sulfur in modulating the acidity of thiazole protons, a principle directly applicable to 5-methylthiazole derivatives. By the 1990s, lithiothiazoles were recognized as nonstereoselective reagents in carbonyl additions, underscoring their utility in forming carbon–carbon bonds.
Position Within Organolithium Chemistry
Organolithium compounds are prized for their nucleophilic and basic properties. This compound exemplifies two key trends in this field:
Heterocyclic Stabilization
The thiazole ring’s aromatic sextet delocalizes the negative charge across the nitrogen and sulfur atoms, enhancing the lithiated species’ stability compared to aliphatic organolithiums. This stabilization permits handling at higher temperatures, broadening synthetic applicability.
Reactivity in Cross-Coupling Reactions
Lithiated thiazoles participate in:
- Transmetalation : Transfer of the thiazol-2-ide moiety to transition metals (e.g., palladium), enabling catalytic cross-couplings.
- Electrophilic Quenching : Reactions with carbonyl compounds, alkyl halides, or epoxides to construct complex heterocycles.
Table 2: Comparative Reactivity of Select Organolithium Compounds
| Compound | Stability | Typical Reactions |
|---|---|---|
| Methyllithium | Low | Proton transfer, alkylation |
| Phenyllithium | Moderate | Aromatic substitution |
| This compound | High | Cross-coupling, electrophilic quenching |
The compound’s utility is further evidenced by its role in synthesizing bioactive molecules, including antifungal and antitumor agents. Its compatibility with diverse electrophiles positions it as a versatile intermediate in medicinal chemistry.
Properties
CAS No. |
196108-70-0 |
|---|---|
Molecular Formula |
C4H4LiNS |
Molecular Weight |
105.1 g/mol |
IUPAC Name |
lithium;5-methyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C4H4NS.Li/c1-4-2-5-3-6-4;/h2H,1H3;/q-1;+1 |
InChI Key |
UTTKUVSPLLHEGL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CN=[C-]S1 |
Origin of Product |
United States |
Preparation Methods
Organolithium-Mediated Lithiation of 5-Methyl-1,3-Thiazole
The core preparation of lithium;5-methyl-2H-1,3-thiazol-2-ide involves direct lithiation at the 2-position of the 5-methyl-1,3-thiazole ring using strong lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium.
- General Procedure :
- The 5-methyl-1,3-thiazole substrate is dissolved in dry tetrahydrofuran (THF) and cooled to low temperatures (typically −78 °C).
- LDA or n-butyllithium is added slowly to the solution to deprotonate the thiazole at the 2-position, generating the lithium thiazolide intermediate.
- The reaction is stirred at low temperature for 30 minutes to ensure complete lithiation.
- The lithium salt can then be used in situ for further electrophilic substitution or isolated as this compound.
This method is highly efficient and allows for selective lithiation without affecting the methyl substituent at the 5-position.
Synthesis via Reaction of 5-Methyl-1,3-Thiazol-2-Amine Derivatives
An alternative approach involves preparing this compound through the reaction of 5-methyl-1,3-thiazol-2-amine derivatives with lithium hydride or organolithium reagents.
- Stepwise Synthesis :
- 5-Methyl-1,3-thiazol-2-amine is reacted with electrophilic agents such as 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide intermediates.
- These intermediates are then treated with lithium hydride in polar aprotic solvents like dimethylformamide (DMF) to generate the lithium thiazolide species.
- The reaction is typically stirred for 14–16 hours at room temperature, and the product precipitates upon addition of ice-chilled water, facilitating isolation.
This method is useful for preparing lithium thiazolides tethered to other functional groups, expanding synthetic utility.
Postfunctionalization Using Organolithium Reagents
This compound can also be prepared as an intermediate in postfunctionalization reactions of thiazole derivatives.
- Electrophilic Substitution After Lithiation :
- After lithiation with LDA or n-butyllithium, the lithium thiazolide intermediate reacts with various electrophiles such as methyl iodide, trimethylsilyl chloride, halogenating agents (CCl4, CBr4, Br2, I2), and sulfonyl reagents.
- These reactions proceed at low temperatures (−78 °C) and yield substituted thiazole derivatives with the lithium salt as a key intermediate.
- Yields for these transformations range from 60% to 85%, demonstrating the efficiency of the lithiation and subsequent electrophilic substitution steps.
This approach highlights the versatility of this compound in synthetic modifications.
Comparative Data Table of Lithiation and Functionalization Yields
| Entry | Electrophile | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl iodide (MeI) | 5-Methyl thiazole methylated | 71 | High yield methylation |
| 2 | Trimethylsilyl chloride | Silylated thiazole | 85 | Highest yield among tested electrophiles |
| 3 | Carbon tetrachloride (CCl4) | Chlorinated thiazole | 67 | Halogenation at 5-position |
| 4 | Carbon tetrabromide (CBr4) | Brominated thiazole | 64 | Halogenation |
| 5 | Bromine (Br2) | Brominated thiazole | 60 | Halogenation |
| 6 | Phenylsulfonyl-benzotriazole | Sulfonylated thiazole | 80 | Sulfonation with high yield |
Data adapted from organolithium-mediated postfunctionalization studies.
Solvent and Temperature Considerations
- Solvent : Dry THF is the preferred solvent due to its ability to stabilize organolithium intermediates and maintain low temperatures. DMF is used in some nucleophilic substitution reactions involving lithium hydride.
- Temperature : Lithiation reactions are typically conducted at −78 °C to control reactivity and selectivity. Subsequent electrophilic additions are also performed at this temperature before quenching.
Summary of Key Research Findings
- Lithiation of 5-methyl-1,3-thiazole at the 2-position using LDA or n-butyllithium is a reliable method to generate this compound.
- The lithium salt intermediate can be isolated or used in situ for further functionalization with a variety of electrophiles, enabling diverse chemical modifications.
- Reaction yields are generally high (60–85%), indicating efficient lithiation and substitution processes.
- Alternative synthesis routes involve the preparation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide intermediates followed by lithium hydride treatment.
- The choice of solvent and strict temperature control are critical for successful preparation and functionalization.
This detailed analysis consolidates the preparation methods of this compound from multiple authoritative sources, providing a comprehensive guide for researchers aiming to synthesize or utilize this compound in advanced organic synthesis.
Chemical Reactions Analysis
Lithium;5-methyl-2H-1,3-thiazol-2-ide can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;5-methyl-2H-1,3-thiazol-2-ide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium;5-methyl-2H-1,3-thiazol-2-ide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues: Substituted Thiazoles
Table 1: Comparison of 5-Methyl-2H-1,3-thiazol-2-ide Derivatives
- Key Differences :
- The lithium salt (C₄H₄LiNS) exhibits greater reactivity in nucleophilic substitutions compared to neutral thiazoles like 5-ethyl-2-(methylthio)-1,3-thiazole (C₆H₉NS₂) due to its ionic nature .
- Substituents such as bromophenyl (in compound 9c ) enhance bioactivity but reduce solubility in polar solvents.
Heterocyclic Analogues: Thiadiazoles and Imidazoles
Table 2: Comparison with Sulfur-Containing Heterocycles
- Key Differences :
Lithium Salts of Inorganic Anions
Table 3: Lithium Salts Comparison
| Compound Name | Anion Type | Solubility (Water) | Thermal Stability | Reference |
|---|---|---|---|---|
| Lithium 5-methyl-2H-1,3-thiazol-2-ide | Thiazolide | Moderate | Decomposes >200°C | |
| Lithium nitrate | Nitrate | High | Stable up to 600°C |
- Key Differences: Lithium nitrate (LiNO₃ ) is highly soluble in water and thermally stable, whereas lithium thiazol-ide is less stable and reacts readily in organic solvents.
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